molecular formula C20H24O5 B7955688 Methyl 3,5-di-O-benzyl-D-xylofuranoside

Methyl 3,5-di-O-benzyl-D-xylofuranoside

Cat. No.: B7955688
M. Wt: 344.4 g/mol
InChI Key: SOWIHMANTOCUNZ-WRURNZQNSA-N
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Description

Methyl 3,5-di-O-benzyl-D-xylofuranoside is a complex organic compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-di-O-benzyl-D-xylofuranoside typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring and subsequent introduction of benzyloxy and methoxy groups. The reaction conditions often involve the use of protecting groups, such as benzyl groups, and reagents like sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-di-O-benzyl-D-xylofuranoside can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of tetrahydrofuran derivatives without benzyloxy groups.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 3,5-di-O-benzyl-D-xylofuranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-benzyl-D-xylofuranoside involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one: Similar structure but lacks the methoxy group.

    (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol: Similar structure with different stereochemistry.

Uniqueness

Methyl 3,5-di-O-benzyl-D-xylofuranoside is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIHMANTOCUNZ-WRURNZQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452352
Record name Methyl 3,5-di-O-benzyl-D-xylofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132487-16-2
Record name Methyl 3,5-di-O-benzyl-D-xylofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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